molecular formula C8H9ClFNO B1441588 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride CAS No. 1187927-83-8

5-Fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride

Cat. No.: B1441588
CAS No.: 1187927-83-8
M. Wt: 189.61 g/mol
InChI Key: VHYXHRIELICKPA-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a chemical compound with the molecular formula C8H9ClFNO. It is a white crystalline powder that is primarily used in research and development settings. This compound is known for its unique structure, which includes a fluorine atom attached to a benzofuran ring, making it a valuable tool in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride typically involves a multi-step reaction process. One common method includes the use of diphenyl phosphoryl azide and 1,8-diazabicyclo[5.4.0]undec-7-ene in toluene at temperatures ranging from 0 to 20°C. This is followed by a reaction with water and tetrahydrofuran at 50°C for 2 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in controlled laboratory environments due to its specialized applications. The production process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

5-Fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic uses, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity, allowing it to form strong bonds with various biological molecules. This interaction can modulate enzyme activity, influence metabolic pathways, and alter cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride is unique due to its specific fluorine substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research settings where precise molecular interactions are required .

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYXHRIELICKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-83-8
Record name 3-Benzofuranamine, 5-fluoro-2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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